Fmoc-4-Aminomethyl-Phe(Alloc)-OH

Catalog No.
S15496355
CAS No.
M.F
C29H28N2O6
M. Wt
500.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-4-Aminomethyl-Phe(Alloc)-OH

Product Name

Fmoc-4-Aminomethyl-Phe(Alloc)-OH

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(prop-2-enoxycarbonylamino)methyl]phenyl]propanoic acid

Molecular Formula

C29H28N2O6

Molecular Weight

500.5 g/mol

InChI

InChI=1S/C29H28N2O6/c1-2-15-36-28(34)30-17-20-13-11-19(12-14-20)16-26(27(32)33)31-29(35)37-18-25-23-9-5-3-7-21(23)22-8-4-6-10-24(22)25/h2-14,25-26H,1,15-18H2,(H,30,34)(H,31,35)(H,32,33)/t26-/m0/s1

InChI Key

ILPBWYRVJNBXSE-SANMLTNESA-N

Canonical SMILES

C=CCOC(=O)NCC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Isomeric SMILES

C=CCOC(=O)NCC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Fmoc-4-Aminomethyl-Phe(Alloc)-OH, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-4-allyloxycarbonylamino-L-phenylalanine, is a complex organic compound that plays a significant role in peptide synthesis. This compound features a fluorenyl group and an allyloxycarbonyl group, which are critical for its function as a protecting group in solid-phase peptide synthesis. The unique structure of this compound allows for selective protection and deprotection of amino acids during the synthesis process, facilitating the assembly of peptides with high specificity and yield .

, primarily involving:

  • Oxidation: The allyloxycarbonyl group can undergo oxidation to form corresponding oxides. Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
  • Reduction: The fluorenyl group can be reduced using lithium aluminum hydride or sodium borohydride, yielding reduced fluorenyl derivatives.
  • Substitution: The compound can engage in nucleophilic substitution reactions at the carbonyl carbon of the Fmoc group, typically facilitated by nucleophiles such as amines or thiols in the presence of bases like triethylamine .

The synthesis of Fmoc-4-Aminomethyl-Phe(Alloc)-OH generally follows these steps:

  • Protection of Amino Groups: The amino groups are protected using Fmoc and Alloc groups under mild basic conditions.
  • Coupling Reactions: Protected amino acids are coupled using reagents like dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide in conjunction with hydroxybenzotriazole.
  • Deprotection: The Fmoc group is removed using a base such as piperidine, while the Alloc group is deprotected using palladium catalysts under hydrogen atmosphere.

These methods can be adapted for industrial production using automated peptide synthesizers and solid-phase synthesis techniques to enhance efficiency and yield .

Fmoc-4-Aminomethyl-Phe(Alloc)-OH is primarily used as an orthogonally protected building block in solid-phase peptide synthesis. Its unique protective groups allow for selective deprotection, making it invaluable for constructing complex peptides that require precise control over functional groups during synthesis . Additionally, it may be utilized in research settings to study peptide interactions and functionalities.

Interaction studies involving Fmoc-4-Aminomethyl-Phe(Alloc)-OH focus on its ability to bind to various molecular targets. These studies typically assess how the compound influences enzyme kinetics or receptor interactions, providing insights into its potential therapeutic applications. While specific interaction studies on this compound are scarce, it is anticipated that similar compounds exhibit significant biological interactions due to their structural characteristics .

Several compounds share structural similarities with Fmoc-4-Aminomethyl-Phe(Alloc)-OH, contributing to its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Fmoc-4-(Boc-aminomethyl)-D-phenylalanineContains a Boc protecting groupDifferent protective strategy compared to Alloc
Fmoc-L-Phe(4-NH2)L-phenylalanine without allyloxycarbonylLacks dual protection offered by Alloc
Fmoc-4-Chloro-L-phenylalanineChlorine substituent on phenyl ringIntroduces halogen reactivity not present in Alloc

These compounds illustrate various protective strategies and functional modifications that can influence their reactivity and application in peptide synthesis .

XLogP3

4.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

500.19473662 g/mol

Monoisotopic Mass

500.19473662 g/mol

Heavy Atom Count

37

Dates

Modify: 2024-08-11

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